alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl-: is a methylated derivative of alpha-D-glucopyranoside. This compound is a type of glycoside, where the glycosidic bond is formed between the anomeric carbon of glucose and a methanol molecule. The methylation at positions 2, 3, and 4 of the glucose ring enhances its stability and alters its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- typically involves the methylation of alpha-D-glucopyranoside. The process begins with the protection of the hydroxyl groups of glucose, followed by selective methylation at the desired positions. Common reagents used for methylation include methyl iodide and a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure selective methylation.
Industrial Production Methods: In an industrial setting, the production of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methyl groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a glycosidase inhibitor.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- involves its interaction with specific enzymes and receptors. The compound can act as a competitive inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. By binding to the active site of these enzymes, it prevents the hydrolysis of glycosidic bonds, thereby modulating carbohydrate metabolism. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate digestion and absorption.
Vergleich Mit ähnlichen Verbindungen
Alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- can be compared with other methylated glucopyranosides:
Methyl alpha-D-glucopyranoside: Lacks the additional methyl groups at positions 2, 3, and 4, making it less stable and less reactive.
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Contains benzyl groups instead of methyl groups, which significantly alters its chemical properties and applications.
Methyl 2,3,4-tri-O-benzoyl-alpha-D-glucopyranoside: Similar to the benzyl derivative but with benzoyl groups, used in different synthetic applications.
The uniqueness of alpha-D-Glucopyranoside, methyl 2,3,4-tri-O-methyl- lies in its specific methylation pattern, which provides a balance of stability and reactivity, making it suitable for a wide range of applications.
Eigenschaften
Molekularformel |
C10H20O6 |
---|---|
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
(3,4,5,6-tetramethoxyoxan-2-yl)methanol |
InChI |
InChI=1S/C10H20O6/c1-12-7-6(5-11)16-10(15-4)9(14-3)8(7)13-2/h6-11H,5H2,1-4H3 |
InChI-Schlüssel |
JHDALIZZECJEBZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(OC(C(C1OC)OC)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.